3-Bromo-6,8-difluoroquinolin-4-amine

Description

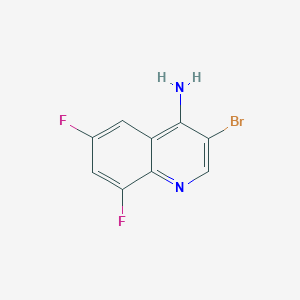

4-Amino-3-bromo-6,8-difluoroquinoline is a quinoline derivative with the molecular formula C9H5BrF2N2 and a molecular weight of 259.05 g/mol . This compound is characterized by the presence of amino, bromo, and difluoro substituents on the quinoline ring, which imparts unique chemical and biological properties.

Properties

CAS No. |

1065088-58-5 |

|---|---|

Molecular Formula |

C9H5BrF2N2 |

Molecular Weight |

259.05 g/mol |

IUPAC Name |

3-bromo-6,8-difluoroquinolin-4-amine |

InChI |

InChI=1S/C9H5BrF2N2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H,(H2,13,14) |

InChI Key |

YDQSPHUFVKMTTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)N)Br)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-6,8-difluoroquinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum’s acid to form the quinoline ring . The reaction conditions often require the presence of a base and controlled temperature to ensure the desired product formation.

Industrial Production Methods: Industrial production of 4-Amino-3-bromo-6,8-difluoroquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromo-6,8-difluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Cross-Coupling Reactions: The bromo group can be utilized in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed: The reactions yield various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Amino-3-bromo-6,8-difluoroquinoline has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties, making it a candidate for drug development.

Industry: Utilized in the production of dyes, agrochemicals, and materials for electronic applications.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-6,8-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its fluorinated structure enhances its ability to penetrate biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

- 4-Bromo-5,8-difluoroquinoline

- 6-Fluoro-2-cyanoquinolone

- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

Comparison: 4-Amino-3-bromo-6,8-difluoroquinoline is unique due to the presence of both amino and bromo groups, which provide versatile reactivity for synthetic modifications. Compared to other fluorinated quinolines, it offers a distinct combination of chemical properties that can be exploited for specific applications in medicinal chemistry and material science .

Biological Activity

3-Bromo-6,8-difluoroquinolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H5BrF2N |

| Molecular Weight | 232.05 g/mol |

| SMILES | BrC1=CC(=C(C(=N1)F)C(=C2F)N)C2 |

Recent studies have identified several mechanisms through which this compound exerts its biological effects:

- Inhibition of Protein Kinases : This compound has shown promise as an inhibitor of Protein Kinase Novel 3 (PKN3), with an IC50 value indicating significant potency in cellular assays. Inhibitors like this are vital in targeting signaling pathways involved in cancer progression and other diseases .

- Anti-inflammatory Effects : Research indicates that derivatives of the compound can suppress the interaction between inflammatory proteins and chemokine receptors, suggesting potential applications in treating inflammatory diseases .

- Antiviral Activity : Some studies suggest that compounds within the same family may exhibit antiviral properties, particularly against HIV, by interfering with viral replication processes .

Case Study 1: PKN3 Inhibition

A study conducted on a series of quinoline derivatives, including this compound, demonstrated that modifications to the structure could enhance selectivity and potency against PKN3. The compound exhibited a notable IC50 value of approximately 70 nM against PKN3 while maintaining lower activity against other kinases such as GAK .

Case Study 2: Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This was observed in cell lines treated with the compound, leading to a reduction in markers associated with inflammation .

Comparative Analysis Table

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | PKN3 IC50 (nM) | Anti-inflammatory Activity | Antiviral Activity |

|---|---|---|---|

| This compound | 70 | Moderate | Potential |

| 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 1.3 | High | Yes |

| Other derivatives | Varies | Low to Moderate | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.